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Technical Support Center: Isavuconazole
Resistance
This technical support center provides troubleshooting guides, frequently asked questions

(FAQs), and detailed experimental protocols for researchers investigating isavuconazole

resistance in laboratory strains.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for isavuconazole? A1: Isavuconazole is a broad-

spectrum triazole antifungal agent. Its primary mechanism of action is the inhibition of the

fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is encoded by the

cyp51 gene (in Aspergillus fumigatus, this is primarily the cyp51A gene). This enzyme is critical

for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By

disrupting ergosterol production, isavuconazole compromises the integrity and function of the

cell membrane, leading to the inhibition of fungal growth and cell death.

Q2: What are the primary mechanisms of acquired resistance to isavuconazole in Aspergillus

fumigatus? A2: The most well-described mechanism of resistance to isavuconazole and other

azoles in A. fumigatus involves alterations in the target enzyme's gene, cyp51A. These

alterations typically include:
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Point mutations: Single nucleotide changes that lead to amino acid substitutions in the

Cyp51A protein, reducing its binding affinity for azole drugs. Common mutations include

those at codons G54, L98, M220, and G448.[1][2]

Tandem repeats in the promoter region: Insertions of tandem repeats (e.g., TR₃₄, TR₄₆) in

the promoter region of the cyp51A gene can lead to its overexpression.[2] This results in

higher levels of the target enzyme, requiring a greater concentration of the drug to achieve

an inhibitory effect. Often, these tandem repeats are found in combination with point

mutations, such as L98H.[2]

Q3: Is there cross-resistance between isavuconazole and other azoles? A3: Yes, cross-

resistance is common.[1] Aspergillus fumigatus isolates with cyp51A mutations that confer

resistance to other azoles, like voriconazole, often show reduced susceptibility to

isavuconazole.[2] For example, isolates harboring the TR₃₄/L98H mutation are typically

resistant to isavuconazole.[2] However, the extent of cross-resistance can vary depending on

the specific mutation.

Q4: What are the standard methodologies for in vitro susceptibility testing of isavuconazole

against filamentous fungi? A4: The two primary standardized methods are the Clinical and

Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on

Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3 methodology.[3][4][5] Both are broth

microdilution methods that provide a quantitative measure of antifungal activity, the Minimum

Inhibitory Concentration (MIC). While based on similar principles, there are differences in their

specific protocols, so it is not recommended to apply breakpoints from one methodology to

MICs determined by the other.[6]

Q5: What are the established quality control (QC) strains for isavuconazole susceptibility

testing? A5: For broth microdilution assays, specific QC strains with expected MIC ranges are

used to ensure the validity of the test run. Commonly used QC strains include Candida

parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[3][4] Aspergillus flavus ATCC

204304 is also used as a QC strain for filamentous fungi.[3]

Data Presentation
Table 1: Isavuconazole Quality Control (QC) MIC Ranges
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Quality Control Strain Standardization Body MIC Range (µg/mL)

Candida parapsilosis ATCC

22019
CLSI 0.015 - 0.06

Candida krusei ATCC 6258 CLSI 0.12 - 0.5

Aspergillus flavus ATCC

204304
CLSI 0.5 - 2

Note: Data compiled from multicenter studies using CLSI M38-A2 methodology.[3] Ranges can

vary slightly between studies and methodology versions.

Table 2: Representative Isavuconazole MICs for Aspergillus fumigatus

Strain Genotype
Isavuconazole MIC Range
(µg/mL)

Phenotype

Wild-Type (no cyp51A

mutations)
≤1 Susceptible

TR₃₄/L98H 4 - >16 Resistant

TR₄₆/Y121F/T289A >16 Resistant

M220 alterations 0.5 - 4 Variable

G54 alterations 0.5 - 1 Generally Susceptible

Note: These values are representative and compiled from studies using EUCAST methodology.

[2] MICs can overlap between wild-type and mutant strains, particularly for isolates with an MIC

of 2 µg/mL.[7]

Troubleshooting Guides
Problem 1: I am observing inconsistent or non-reproducible MIC results for the same strain.

Q: Could my inoculum preparation be the issue?
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A: Yes, this is a critical step. Inoculum concentration must be standardized precisely

according to the chosen protocol (CLSI or EUCAST). A concentration outside the specified

range can lead to elevated or artificially low MICs.[8] Ensure you are using a

spectrophotometer or hemocytometer to accurately determine the conidial suspension

concentration. The final inoculum in the microdilution wells should range from 0.4 × 10⁴ to

5 × 10⁴ CFU/mL for the CLSI M38-A2 method.[3]

Q: How do I ensure my fungal culture is optimal for testing?

A: Use fresh, actively growing cultures on appropriate media (e.g., potato dextrose agar)

to ensure conidia are viable. Sporulation must be adequate to prepare the inoculum.[9]

Avoid using old or poorly sporulating cultures.

Q: Could the incubation conditions be a factor?

A: Absolutely. Incubation temperature and duration must be strictly followed. For

Aspergillus spp., incubate at 35°C for 48 hours.[3][6] Deviations can significantly affect

growth rates and, consequently, the final MIC reading. Ensure your incubator maintains a

stable and uniform temperature.

Q: Is operator variability in reading the MIC a common problem?

A: Yes, endpoint determination can be subjective, especially for azoles. For molds like

Aspergillus, the CLSI M38-A2 standard recommends reading the MIC as the lowest drug

concentration that produces 100% growth inhibition (no visible growth).[3] Using a reading

aid, such as a magnifying mirror, and having a second person confirm the readings can

improve consistency.

Problem 2: I am seeing "trailing growth" in my microdilution plate. How should I interpret the

MIC?

Q: What is the trailing growth phenomenon?

A: Trailing is characterized by reduced but persistent fungal growth across a wide range of

increasing azole concentrations.[1][10][11] This can make it difficult to determine a clear

endpoint, as there is no well with 100% inhibition. It can cause an isolate that appears

susceptible after 24 hours of incubation to seem resistant at 48 hours.[10][12]
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Q: Why does trailing happen with azole antifungals?

A: The fungistatic nature of azoles contributes to this phenomenon. Trailing can also be

influenced by the testing medium's pH; it is often reduced in more acidic conditions.[10]

[12] Studies have shown that adjusting the pH of RPMI 1640 medium can help eliminate

trailing without affecting the MICs of truly susceptible or resistant strains.[10][12]

Q: How do I correctly determine the MIC when trailing occurs?

A: Follow the specific guidelines of your chosen protocol. The CLSI M38-A2 standard for

molds requires reading the endpoint as 100% inhibition at 48 hours.[3] For yeasts, where

trailing is more extensively documented, the CLSI recommends reading the endpoint as a

prominent (≥50%) reduction in growth compared to the growth control well.[9] If you

observe significant trailing with molds, it is crucial to be consistent in your endpoint

determination and note the observation. Spectrophotometric reading at 530 nm can

provide a more objective measure of growth inhibition if available.

Problem 3: A known wild-type strain is showing a high MIC value.

Q: What is the first step in troubleshooting an unexpectedly high MIC?

A: First, verify the purity of your fungal isolate. Streak the culture onto a new agar plate to

ensure there is no bacterial or other fungal contamination. Contamination is a common

cause of aberrant results.

Q: If the culture is pure, what should I check next?

A: Review your entire experimental procedure.

Reagent Check: Confirm the correct concentration of your isavuconazole stock solution

and that the serial dilutions were prepared correctly.

Inoculum Check: Re-verify your inoculum preparation and standardization. An overly

dense inoculum will result in a higher MIC.

QC Strain Check: Examine the MIC value for your quality control strain in the same run.

If the QC strain MIC is also out of its acceptable range, this points to a systemic issue
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with the assay setup (e.g., bad reagents, incorrect incubation).[3]

Repeat the Assay: If the QC strain is within range, repeat the test for the specific isolate

in question, paying close attention to every step. Inherent variability in antifungal

susceptibility testing is recognized to be around ±2 twofold dilutions.[9][13]

Experimental Protocols
Protocol 1: Isavuconazole Broth Microdilution
Susceptibility Testing (Adapted from CLSI M38-A2)

Media Preparation: Prepare RPMI 1640 medium (with L-glutamine, without sodium

bicarbonate) buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

Isavuconazole Plate Preparation:

Prepare a stock solution of isavuconazole in dimethyl sulfoxide (DMSO).

Perform serial twofold dilutions of isavuconazole in RPMI 1640 medium in a 96-well U-

bottom microtiter plate. The final concentration range should typically span from 0.015 to

16 µg/mL.

Include a drug-free well to serve as a growth control.

Inoculum Preparation:

Grow the Aspergillus isolate on potato dextrose agar at 35°C for 5-7 days until adequate

conidiation is observed.

Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80.

Adjust the conidial suspension to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL

using a spectrophotometer (e.g., 80-82% transmittance at 530 nm) or by counting with a

hemocytometer. This is the final inoculum concentration.

Inoculation and Incubation:

Add the standardized inoculum to each well of the microdilution plate.
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Seal the plate or place it in a humid container to prevent evaporation.

Incubate at 35°C for 46-50 hours.

Endpoint Determination (MIC Reading):

Read the plates visually using a reading mirror.

The MIC is defined as the lowest concentration of isavuconazole that causes 100%

inhibition of growth (i.e., the first clear well) as compared to the drug-free growth control

well.[3]

Protocol 2: Molecular Identification of cyp51A Mutations
Fungal Culture and DNA Extraction:

Grow the A. fumigatus isolate in a suitable liquid medium (e.g., Sabouraud dextrose broth)

at 37°C for 48 hours.

Harvest the mycelia by filtration.

Extract genomic DNA using a bead-beating method or a commercial fungal DNA

extraction kit.[14][15] The bead-beating method is often most effective for disrupting the

sturdy fungal cell wall.[14][15]

PCR Amplification of the cyp51A Gene and Promoter:

Use primers designed to amplify the entire coding sequence and the promoter region of

the cyp51A gene.[16][17]

Example Primer Set for cyp51A coding sequence:

Forward: 5'-ATGGTGCCGATGCTATGG-3'

Reverse: 5'-CTGTCTCACTTGGATGTG-3'[16]

Set up a PCR reaction with template DNA, primers, dNTPs, MgCl₂, reaction buffer, and

Taq DNA polymerase.
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Example PCR Cycling Conditions:

Initial denaturation: 94°C for 5 min.

30 cycles of: 94°C for 1 min (denaturation), 58°C for 1 min (annealing), 68°C for 2 min

(extension).[16]

Final extension: 68°C for 10 min.

Verify the PCR product size (~1500 bp for the coding sequence) on an agarose gel.

DNA Sequencing and Analysis:

Purify the PCR product.

Send the purified product for Sanger sequencing using the amplification primers and

potentially internal sequencing primers.

Align the obtained sequence with a wild-type A. fumigatus cyp51A reference sequence

(e.g., GenBank accession no. AF338659) using alignment software (e.g., MEGA,

Geneious).[18]

Identify any nucleotide changes leading to amino acid substitutions or insertions/deletions

in the promoter region.
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Caption: Ergosterol biosynthesis pathway and the inhibitory action of isavuconazole.
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Caption: Workflow for troubleshooting an unexpectedly high MIC result.
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Caption: Experimental workflow for identifying mutations in the cyp51A gene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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